4-bromo-N-(pyridin-3-yl)benzamide
Overview
Description
4-Bromo-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and a pyridin-3-yl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-3-yl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 4-position.
Coupling Reaction: The brominated benzamide is then coupled with pyridin-3-amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(pyridin-3-yl)benzamide derivatives with different substituents at the 4-position.
Oxidation: Formation of oxidized derivatives such as 4-bromo-N-(pyridin-3-yl)benzoic acid.
Reduction: Formation of reduced derivatives such as 4-bromo-N-(pyridin-3-yl)benzylamine.
Scientific Research Applications
4-Bromo-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tubercular agents.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-N-(pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and pyridin-3-yl groups can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure with an imidazo[1,2-a]pyridine ring instead of pyridine.
3-Bromo-N-(pyridin-3-yl)benzamide: Similar structure but with bromine at the 3-position.
N-(pyridin-3-yl)benzamide: Lacks the bromine substituent.
Uniqueness
4-Bromo-N-(pyridin-3-yl)benzamide is unique due to the presence of both bromine and pyridin-3-yl groups, which can enhance its reactivity and binding affinity in various chemical and biological applications. The bromine atom provides a site for further functionalization, while the pyridin-3-yl group can interact with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-bromo-N-pyridin-3-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOUSGRVAAACL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306238 | |
Record name | 4-Bromo-N-3-pyridinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70301-29-0 | |
Record name | 4-Bromo-N-3-pyridinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70301-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-3-pyridinylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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